(Tetrahydro-pyran-2-yl)-methanethiol
Description
Significance of Sulfur-Containing Heterocycles in Advanced Synthetic Methodologies
Sulfur-containing heterocycles are foundational structural units found in a vast array of pharmaceuticals, natural products, and advanced materials. Their unique electronic properties and biological activities have made them a focal point of synthetic and medicinal chemistry for decades. These compounds are integral to drug discovery, with applications ranging from anticancer and antimicrobial to antihypertensive and anti-inflammatory agents.
The presence of a sulfur atom imparts distinct reactivity compared to oxygen or nitrogen analogs. Sulfur's larger atomic radius, lower electronegativity, and the availability of d-orbitals allow it to participate in a wider range of chemical transformations. In synthesis, these heterocycles can act as versatile building blocks, simplifying the strategic breakdown (retrosynthesis) of complex molecular targets. The development of novel methods for constructing carbon-sulfur bonds, particularly through direct C-H sulfuration using elemental sulfur, represents a growing area of green chemistry, offering more sustainable routes to these valuable compounds.
Overview of Thiol Functionality in Complex Molecular Architecture Elucidation and Construction
The thiol group (-SH) is a cornerstone of both biological chemistry and synthetic organic chemistry. In nature, the thiol of the amino acid cysteine is critical for protein structure, forming disulfide bonds that stabilize three-dimensional protein folds. It is also central to redox chemistry, with molecules like glutathione (B108866) protecting cells from oxidative damage.
In synthetic chemistry, the thiol's high nucleophilicity and moderate acidity make it a predictable and reliable functional group. It readily participates in reactions such as nucleophilic substitution and addition. One of the most powerful applications of thiol chemistry in modern synthesis is the "thiol-ene" click reaction. This process involves the radical-mediated addition of a thiol to an alkene, forming a stable carbon-sulfur bond with high efficiency and under mild conditions. This reaction is exceptionally useful for:
Polymer Synthesis: Creating well-defined polymer networks and hydrogels.
Bioconjugation: Attaching peptides, drugs, or probes to biomaterials and surfaces.
Materials Science: Functionalizing surfaces to alter their physical or chemical properties.
The thiol-ene reaction's insensitivity to oxygen and its ability to proceed in aqueous environments make it particularly suitable for applications in biology and medicine.
Historical Context of Tetrahydropyran (B127337) Derivatives in Stereoselective Synthesis
The tetrahydropyran (THP) ring is one of the most common heterocyclic motifs found in natural products, particularly in polyketide-derived macrolides and marine toxins, many of which exhibit potent biological activity. ntu.edu.sg The prevalence of this scaffold has driven the development of numerous methods for its stereoselective synthesis.
Historically, the synthesis of substituted THPs with precise control over the arrangement of atoms in 3D space (stereochemistry) has been a significant challenge. Key advancements in this area include:
Prins Cyclization: An acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, which has become a powerful tool for constructing THP rings. ntu.edu.sgresearchgate.net
Hetero-Diels-Alder Reactions: A cycloaddition reaction that can form the THP ring with high levels of stereocontrol.
Intramolecular Hydroalkoxylation: The addition of an alcohol group to an alkene within the same molecule, often catalyzed by transition metals like platinum or gold, to form the cyclic ether. organic-chemistry.org
Furthermore, the 2-tetrahydropyranyl (THP) group, derived from dihydropyran, is widely used as a protecting group for alcohols in multi-step syntheses. wikipedia.org It is stable to many reaction conditions but can be easily removed with acid, making it an invaluable tool for managing reactive functional groups during the construction of complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
oxan-2-ylmethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c8-5-6-3-1-2-4-7-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALACPAHIHFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Tetrahydro Pyran 2 Yl Methanethiol
Reactivity Profiles of the Methanethiol (B179389) Group
The methanethiol moiety, -CH₂SH, attached to the C2 position of the tetrahydropyran (B127337) ring is the primary site of chemical reactivity. Thiols are known for their nucleophilicity, susceptibility to oxidation, and ability to participate in addition reactions.
The thiol group of (Tetrahydro-pyran-2-yl)-methanethiol is weakly acidic and can be deprotonated by a suitable base to form the corresponding thiolate anion. This thiolate is a potent nucleophile, readily participating in substitution reactions with a variety of electrophiles.
In alkylation reactions, the thiolate displaces a leaving group from an alkyl halide or sulfonate ester in a typical SN2 fashion. This results in the formation of a thioether (sulfide). The reaction proceeds efficiently with primary and secondary electrophiles.
In acylation processes, the thiolate attacks the electrophilic carbonyl carbon of acyl halides or anhydrides to form a thioester. These reactions are typically rapid and high-yielding.
The table below summarizes the expected outcomes of these nucleophilic substitution reactions.
| Reaction Type | Electrophile | Reagent/Conditions | Product |
| Alkylation | Methyl iodide | Base (e.g., NaH, K₂CO₃) | 2-((Methylthio)methyl)tetrahydro-2H-pyran |
| Alkylation | Benzyl bromide | Base (e.g., NaH, K₂CO₃) | 2-((Benzylthio)methyl)tetrahydro-2H-pyran |
| Acylation | Acetyl chloride | Base (e.g., Triethylamine) | S-((Tetrahydro-pyran-2-yl)methyl) ethanethioate |
| Acylation | Benzoyl chloride | Base (e.g., Pyridine) | S-((Tetrahydro-pyran-2-yl)methyl) benzothioate |
This interactive table showcases the versatility of this compound as a nucleophile in forming new carbon-sulfur bonds.
The sulfur atom in the thiol group exists in its most reduced state (-2) and is readily oxidized. This oxidation is a fundamental process in organosulfur chemistry. biolmolchem.com
A mild oxidation, often achievable with reagents like iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, leads to the oxidative coupling of two thiol molecules to form a disulfide. biolmolchem.com This reaction is a hallmark of thiol chemistry and is crucial in many biological systems. biolmolchem.comnih.gov
Stronger oxidizing conditions are required to further oxidize the sulfur atom. Treatment with vigorous oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid can oxidize the thiol first to a sulfinic acid and ultimately to a sulfonic acid, where the sulfur atom reaches a higher oxidation state. biolmolchem.com Research has also demonstrated methods for converting pyran structures into corresponding sulfonates. rsc.org
| Oxidation Level | Oxidizing Agent | Product |
| Disulfide | I₂, H₂O₂, air (O₂) | Bis((tetrahydro-pyran-2-yl)methyl) disulfide |
| Sulfonic Acid | KMnO₄, HNO₃ | (Tetrahydro-pyran-2-yl)methanesulfonic acid |
This table illustrates the stepwise oxidation of the thiol group, leading to distinct sulfur-containing functional groups.
This compound can undergo addition reactions across carbon-carbon double and triple bonds. These reactions, often referred to as thiol-ene and thiol-yne reactions respectively, are powerful tools for C-S bond formation. semanticscholar.org
The mechanism of addition can be either radical-mediated or base-catalyzed (Michael addition).
Radical Addition: In the presence of a radical initiator (e.g., AIBN, UV light), the S-H bond homolytically cleaves to form a thiyl radical. This radical adds to an alkene or alkyne, typically at the less substituted carbon, leading to the anti-Markovnikov product. organic-chemistry.org
Michael Addition: In the presence of a base, the thiol is deprotonated to the thiolate. The thiolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (or other electron-deficient alkene) in a conjugate addition reaction. This results in the Markovnikov-type adduct. acs.org
| Unsaturated Substrate | Conditions | Regioselectivity | Product Type |
| 1-Octene | Radical Initiator (AIBN) | Anti-Markovnikov | Thioether |
| Styrene | Radical Initiator (AIBN) | Anti-Markovnikov | Thioether |
| Methyl acrylate | Base (e.g., Et₃N) | Michael Addition | Thioether ester |
| Cyclohexenone | Base (e.g., Et₃N) | Michael Addition | Thioether ketone |
This table compares the two primary pathways for the addition of the thiol across unsaturated systems, highlighting the control over regioselectivity.
Regioselectivity and Stereoselectivity in Thiol-Mediated Transformations
The presence of a stereocenter at the C2 position of the tetrahydropyran ring introduces significant complexity and opportunities for stereocontrol in reactions involving the adjacent methanethiol group.
When this compound reacts with a prochiral electrophile or unsaturated substrate, new stereocenters can be formed. The inherent chirality of the starting material can influence the stereochemical outcome, leading to the formation of diastereomers in unequal amounts (diastereoselective reaction).
It is plausible that by carefully selecting catalysts or reaction conditions, one could favor the formation of a specific diastereomer. For instance, in a Michael addition to a prochiral enone, a chiral base or catalyst could interact with the substrate and the thiol in a way that directs the nucleophilic attack to a specific face of the double bond, resulting in a diastereodivergent synthesis where different catalysts yield different diastereomers.
While enantiodivergent reactions—where different enantiomers of a catalyst produce different enantiomers of a product from a racemic starting material—are less directly applicable to a single enantiomer of the starting thiol, the principles of kinetic resolution could be applied. A chiral reagent could react at different rates with the two enantiomers of racemic this compound, allowing for their separation.
The tetrahydropyran ring is not merely a passive scaffold; it actively influences the reactivity of the thiol group through several mechanisms.
Steric Hindrance: The bulky THP ring can sterically hinder the approach of reagents to the sulfur atom. This effect would be particularly pronounced in reactions involving large or sterically demanding substrates or catalysts. The conformational preference of the -CH₂SH group (axial vs. equatorial) on the chair-like THP ring will dictate the steric environment around the thiol. The equatorial position is generally less hindered and thermodynamically more stable for a substituent of this size.
Electronic Effects: The oxygen atom in the THP ring exerts an electron-withdrawing inductive effect, which can increase the acidity (lower the pKa) of the thiol proton compared to a simple alkyl thiol. This makes deprotonation easier, potentially accelerating base-catalyzed reactions.
Stereoelectronic Effects: The orientation of the C-S bond relative to the ring system can be crucial. Nucleophilic attack on an electrophile might proceed through a transition state where orbital overlap with the ring's oxygen lone pairs provides stabilization. In reactions involving the formation of intermediates like oxocarbenium ions, stereoelectronic factors are known to dictate the preferred direction of nucleophilic attack. nih.gov For instance, nucleophilic addition to related tetrahydropyran systems often shows a high degree of diastereoselectivity, which can be rationalized by the preferred conformations of the intermediates and stereoelectronic control. nih.gov The principles observed in Prins cyclizations to form substituted tetrahydropyrans, where stereoselectivity is a key outcome, underscore the directing influence of the ring system. nih.gov
Transition Metal-Catalyzed Transformations Involving the Methanethiol Functionality
The methanethiol group of this compound is expected to be a versatile handle in a variety of transition metal-catalyzed reactions. The sulfur atom can readily coordinate to transition metals, enabling a range of transformations.
C-S Bond Formation and Cleavage Methodologies
Transition metal catalysis offers powerful methods for the formation and cleavage of carbon-sulfur bonds. In the context of this compound, these reactions would typically involve the activation of the S-H bond or a pre-functionalized thiol derivative.
C-S Bond Formation: The reaction of this compound with aryl or vinyl halides/triflates, catalyzed by palladium or copper complexes, is a common method for forming C(sp²)-S bonds. This transformation, a variant of the Buchwald-Hartwig amination, would yield aryl or vinyl sulfides. Similarly, nickel catalysts can be employed for the coupling of less reactive electrophiles. The general mechanism involves oxidative addition of the electrophile to the metal center, followed by coordination of the thiolate, and subsequent reductive elimination to form the C-S bond and regenerate the catalyst.
C-S Bond Cleavage: Reductive cleavage of the C-S bond in derivatives of this compound can be achieved using various transition metal catalysts, often in the presence of a reducing agent. For instance, nickel-catalyzed hydrogenolysis can cleave the C-S bond, replacing it with a C-H bond. This can be a useful transformation for the removal of the thiol functionality after it has served its purpose in a synthetic sequence.
Cross-Coupling Reactions Utilizing Thiol Derivatives
The thiol group of this compound can be readily converted into various derivatives suitable for cross-coupling reactions. For example, conversion to a thioether and subsequent oxidation to a sulfone can provide a leaving group for nucleophilic substitution or a partner in certain cross-coupling reactions.
A more direct approach involves the use of the thiol itself in cross-coupling reactions. Palladium, nickel, and copper catalysts are widely used for the cross-coupling of thiols with a variety of organic electrophiles.
| Catalyst System | Electrophile | Product Type |
| Pd(OAc)₂ / Ligand | Aryl Halide | Aryl (tetrahydropyran-2-ylmethyl) sulfide |
| NiCl₂(dppe) | Vinyl Triflates | Vinyl (tetrahydropyran-2-ylmethyl) sulfide |
| CuI / Ligand | Alkynyl Halide | Alkynyl (tetrahydropyran-2-ylmethyl) sulfide |
| Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions of Thiols. |
Catalytic Asymmetric Reactions with this compound
The development of catalytic asymmetric reactions involving thiols is an area of growing interest. For a prochiral substrate, the addition of this compound could be rendered enantioselective using a chiral transition metal catalyst. For instance, the conjugate addition of the thiol to α,β-unsaturated carbonyl compounds can be catalyzed by chiral complexes of rhodium, copper, or palladium to yield chiral β-thio-carbonyl compounds with high enantioselectivity.
The mechanism of these reactions typically involves the formation of a chiral metal-thiolate intermediate, which then adds to the prochiral acceptor in a stereocontrolled manner. The nature of the chiral ligand is crucial in determining the enantiomeric excess of the product.
Acid-Catalyzed and Base-Catalyzed Transformations
The reactivity of this compound is significantly influenced by the presence of acids or bases.
Acid-Catalyzed Reactions: In the presence of a strong acid, the oxygen atom of the tetrahydropyran ring can be protonated, which can lead to ring-opening reactions under harsh conditions. However, under milder acidic conditions, the primary reaction is likely to involve the thiol group. For example, acid can catalyze the addition of the thiol to alkenes (hydrothiolation) or carbonyl compounds to form thioacetals. The formation of the tetrahydropyranyl (THP) group is a common protecting strategy for alcohols, proceeding via an acid-catalyzed reaction with dihydropyran. The stability of the tetrahydropyran ring in this compound under acidic conditions would need to be considered in synthetic planning.
Base-Catalyzed Reactions: Thiols are acidic, and in the presence of a base, this compound will be deprotonated to form the corresponding thiolate. This thiolate is a potent nucleophile and can participate in a variety of reactions, including:
S-Alkylation: Reaction with alkyl halides to form thioethers.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, esters, and nitriles.
Ring-Opening of Epoxides: Nucleophilic attack on the less substituted carbon of an epoxide to yield β-hydroxy thioethers.
| Condition | Reactant | Product |
| Acid (e.g., HCl) | Aldehyde/Ketone | Thioacetal/Thioketal |
| Base (e.g., NaH) | Alkyl Halide | Thioether |
| Base (e.g., Et₃N) | α,β-Unsaturated Ketone | β-Thio-ketone |
| Table 2: Examples of Acid- and Base-Catalyzed Reactions. |
Photochemical and Electrochemical Reaction Pathways
Photochemical Reactions: Alkanethiols can undergo photochemical reactions, often involving the formation of thiyl radicals (RS•) upon UV irradiation. These radicals can participate in various subsequent reactions, such as addition to alkenes and alkynes, or dimerization to form disulfides. The presence of the tetrahydropyran ring might influence the photochemistry by providing an alternative site for reaction, although the S-H bond is generally the most labile under photolytic conditions. The specific photochemical behavior of this compound would depend on the irradiation wavelength and the presence of photosensitizers.
Electrochemical Reactions: The thiol group is electrochemically active and can be oxidized or reduced.
Oxidation: Electrochemical oxidation of thiols on an electrode surface typically leads to the formation of disulfides via the coupling of two thiyl radicals. Further oxidation can lead to sulfinic and sulfonic acids.
Reduction: The S-H bond is not typically reduced electrochemically. However, disulfide derivatives of this compound could be electrochemically reduced back to the thiol.
The electrochemical behavior is often studied using techniques like cyclic voltammetry, which can provide information about the oxidation and reduction potentials of the compound.
Theoretical and Computational Studies on Tetrahydro Pyran 2 Yl Methanethiol
Conformational Analysis and Energy Landscapes
The conformational flexibility of (Tetrahydro-pyran-2-yl)-methanethiol is primarily dictated by the puckering of the tetrahydropyran (B127337) ring and the rotation around the C-S bond of the methanethiol (B179389) substituent.
Ring Conformation of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized torsional and steric strain. For 2-substituted THP rings, two chair conformations are possible, with the substituent in either an axial or an equatorial position. Generally, the equatorial conformation is favored to reduce 1,3-diaxial interactions. In the case of this compound, the equatorial conformer is predicted to be the most stable.
Computational studies on analogous 2-substituted tetrahydropyrans consistently show a preference for the equatorial conformer. The energy difference between the equatorial and axial conformers is influenced by the size and nature of the substituent.
Table 1: Calculated Relative Energies of Tetrahydropyran Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial) | 0.00 |
| Chair (Axial) | 2.5 - 4.0 |
| Twist-Boat | 5.0 - 6.0 |
| Boat | 6.0 - 7.0 |
Note: These are typical values for 2-substituted tetrahydropyrans and serve as an illustrative example.
Rotational Barriers and Preferred Rotamers of the Methanethiol Group
Rotation around the C2-C(methanethiol) bond and the C-S bond of the methanethiol group leads to various rotamers. The relative energies of these rotamers are influenced by steric hindrance and potential intramolecular interactions. The three staggered conformations around the C-S bond (gauche+, anti, and gauche-) are expected to have different energies.
The rotational barrier for the methanethiol group is a key parameter determining the conformational dynamics. Studies on similar aliphatic thiols suggest that these barriers are relatively low, allowing for rapid interconversion between rotamers at room temperature.
Table 2: Illustrative Rotational Barriers for the Methanethiol Group
| Rotation Axis | Barrier to Rotation (kcal/mol) |
|---|---|
| C2-C(methanethiol) | 3.0 - 5.0 |
| C-S | 1.5 - 2.5 |
Note: Data is estimated based on analogous alkyl thiols.
Intramolecular Interactions and Their Influence on Conformation
Intramolecular interactions play a crucial role in stabilizing certain conformations. In this compound, weak intramolecular hydrogen bonds of the C-H···O or C-H···S type may exist. The anomeric effect, a stereoelectronic effect common in substituted heterocycles like tetrahydropyran, can also influence the conformational equilibrium. This effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C2), but its strength is dependent on the nature of the substituent and the solvent. For a methanethiol group, the anomeric effect is expected to be less pronounced compared to more electronegative substituents like halogens or alkoxy groups.
Electronic Structure Investigations using Quantum Chemical Methods
Quantum chemical calculations provide a detailed picture of the electronic properties of this compound, which are fundamental to understanding its reactivity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the methanethiol group, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the C-S antibonding orbital and the tetrahydropyran ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 3: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 to -9.5 |
| LUMO | 1.0 to 2.0 |
| HOMO-LUMO Gap | 9.5 to 11.5 |
Note: These values are estimations based on typical results for similar aliphatic thiols and ethers from DFT calculations.
Charge Distribution and Electrostatic Potential Surface Calculations
The distribution of electron density in a molecule can be visualized through its electrostatic potential (ESP) surface. The ESP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively.
In this compound, the most negative electrostatic potential is expected to be located around the oxygen atom of the tetrahydropyran ring and the sulfur atom of the methanethiol group, corresponding to their lone pairs of electrons. These sites would be susceptible to attack by electrophiles. The hydrogen atoms of the methanethiol group and those on the tetrahydropyran ring would exhibit a positive electrostatic potential.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reaction Mechanism Elucidation through Computational Modeling
No computational studies detailing the reaction mechanisms involving this compound were identified.
Transition State Characterization and Reaction Coordinate Mapping
Information regarding the characterization of transition states or the mapping of reaction coordinates for reactions involving this compound is not available in the searched scientific literature.
Kinetic and Thermodynamic Parameters from Computational Data
No published computational data on the kinetic and thermodynamic parameters (such as activation energies, reaction enthalpies, or Gibbs free energies) for reactions of this compound were found.
Solvent Effects on Conformational Preferences and Reaction Pathways
There are no specific computational studies on how different solvents influence the conformational preferences and reaction pathways of this compound.
Applications of Tetrahydro Pyran 2 Yl Methanethiol As a Versatile Synthetic Building Block and Research Probe
Role in the Total Synthesis of Sulfur-Containing Natural Product Analogues
No documented total syntheses of sulfur-containing natural product analogues that employ "(Tetrahydro-pyran-2-yl)-methanethiol" as a key building block could be identified.
Application in the Design and Synthesis of Advanced Ligands for Catalysis Research
While the synthesis and application of thioether-based ligands are a known area of research, there are no specific reports on the design and synthesis of advanced ligands for catalysis that are explicitly derived from "this compound."
Integration into Novel Materials Research as a Monomer or Functional Precursor
Information regarding the use of "this compound" as a monomer for polymerization or as a functional precursor for the development of novel materials is not present in the available scientific literature.
Advanced Analytical Methodologies for Mechanistic and Stereochemical Elucidation in Research Involving Tetrahydro Pyran 2 Yl Methanethiol
High-Resolution Chromatographic Techniques for Enantiomeric and Diastereomeric Separations
The separation of stereoisomers is fundamental to understanding the stereochemical course of reactions involving (Tetrahydro-pyran-2-yl)-methanethiol. High-resolution chromatography is the cornerstone of these analytical efforts.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the most effective methods for the analytical separation of the enantiomers of this compound and its derivatives. youtube.com These techniques rely on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioseparation capabilities. nih.govnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support is a common choice. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. youtube.com
More recently, novel CSPs prepared via "thiol-ene" click chemistry have shown significant promise. globethesis.comrsc.org This approach allows for the covalent bonding of chiral selectors, such as macrocyclic compounds or derivatized cyclodextrins, onto a thiolated silica support, creating robust and highly efficient columns for both normal-phase and reversed-phase HPLC. nih.govrsc.org
The selection of the mobile phase is critical for optimizing separation. In normal-phase HPLC, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol) are typically used. ijper.org In reversed-phase HPLC, aqueous buffers with organic modifiers such as acetonitrile (B52724) or methanol (B129727) are common. The choice of conditions can be systematically evaluated to achieve baseline separation, as illustrated in the hypothetical data table below.
Table 1: Illustrative HPLC Parameters for Enantiomeric Separation of this compound This table is interactive. Users can sort data by clicking on column headers.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralcel OD-H (Cellulose derivative) | CC19-R-based CSP |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min | 10.2 min |
| Retention Time (S-enantiomer) | 10.1 min | 12.5 min |
| Resolution (Rs) | 2.10 | 2.55 |
While analytical chromatography confirms the presence of stereoisomers, preparative chromatography is essential for their physical isolation in sufficient quantities for further structural elucidation and biological testing. nih.govnih.gov This technique utilizes larger columns and higher sample loads compared to its analytical counterpart. springernature.com
The strategy for developing a preparative separation method typically begins with optimizing the separation at an analytical scale. semanticscholar.org Once optimal conditions (CSP, mobile phase) are identified, the method is scaled up. Polysaccharide-based CSPs are frequently used for preparative applications due to their high loading capacity and stability. nih.gov The goal is to maximize throughput while maintaining sufficient resolution to obtain enantiomers with high optical purity (enantiomeric excess). ijper.org Techniques like stacked injections can be employed to increase the efficiency of the isolation process. The isolated, optically pure enantiomers are crucial for unambiguous stereochemical assignment using spectroscopic methods. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules. wikipedia.org For a molecule like this compound, advanced NMR techniques provide detailed insights into its stereochemistry and dynamic conformational behavior. nih.gov
Complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is the first step in structural elucidation. modgraph.co.uk One-dimensional NMR spectra often contain overlapping signals, but two-dimensional (2D) NMR experiments can resolve these ambiguities.
COSY (Correlation Spectroscopy): Identifies scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). This helps to establish the connectivity of atoms within the tetrahydropyran (B127337) ring and the methanethiol (B179389) side chain.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons. modgraph.co.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), providing crucial information about the connectivity of different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity (typically <5 Å). This is particularly powerful for determining stereochemistry and conformation. For the tetrahydropyran ring, which predominantly adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents. For example, a strong NOE between the proton at C2 and the axial protons at C4 and C6 would suggest an axial orientation for the C2 proton, and therefore an equatorial orientation for the methanethiol group.
Analysis of ³JHH coupling constants provides further conformational information. Based on the Karplus equation, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. Large coupling constants (8-13 Hz) are typically observed for axial-axial relationships, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions. nih.gov
Table 2: Predicted ¹H NMR Data for the Equatorial Conformer of (S)-(Tetrahydro-pyran-2-yl)-methanethiol in CDCl₃ Data is hypothetical, based on typical values for substituted tetrahydropyrans.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Key COSY Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| H2 (axial) | ~3.45 | ddd | H3ax, H3eq, -CH₂SH | H4ax, H6ax, -CH₂SH |
| H3ax | ~1.55 | m | H2, H3eq, H4ax, H4eq | H5ax |
| H3eq | ~1.85 | m | H2, H3ax, H4ax, H4eq | H4eq, H5eq |
| H4ax | ~1.40 | m | H3ax, H3eq, H5ax, H5eq | H2, H6ax |
| H4eq | ~1.70 | m | H3ax, H3eq, H5ax, H5eq | H3eq, H5eq |
| H5ax | ~1.50 | m | H4ax, H4eq, H6ax, H6eq | H3ax |
| H5eq | ~1.80 | m | H4ax, H4eq, H6ax, H6eq | H3eq, H4eq, H6eq |
| H6ax | ~3.50 | ddd | H5ax, H5eq, H6eq | H2, H4ax |
| H6eq | ~4.05 | ddd | H5ax, H5eq, H6ax | H5eq |
| -CH₂SH | ~2.60 | d | H2, -SH | H2 |
| -SH | ~1.60 | t | -CH₂SH | - |
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. montana.edu In this compound, several dynamic processes can be investigated, including the ring inversion of the tetrahydropyran moiety and the rotation around the C2-CH₂SH and CH₂-SH bonds.
By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the exchange between different conformers is slow, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal. montana.edu
The energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated from the coalescence temperature (Tc) and the frequency difference (Δν) between the signals of the two exchanging sites at the slow-exchange limit. nih.gov Such studies can provide quantitative data on the steric and electronic factors governing the conformational preferences and flexibility of the molecule. For similar heterocyclic systems, rotational barriers have been determined to be in the range of 10-25 kcal/mol. nih.govnih.gov
Mass Spectrometric Approaches for Reaction Pathway Monitoring and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of compounds. wikipedia.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly valuable for monitoring the progress of reactions involving this compound and for identifying transient intermediates. mdpi.comresearchgate.net
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used because they minimize fragmentation and typically produce protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight of reactants, products, and intermediates. mdpi.comrsc.org
The thiol group is redox-active and can undergo various transformations during a reaction. MS can readily detect these modifications by the characteristic mass shifts they produce. nih.govsfrbm.org For example, the oxidation of the thiol to a sulfenic acid results in an increase of 16 Da, while further oxidation to a sulfinic acid or sulfonic acid results in mass increases of 32 Da and 48 Da, respectively. nih.gov The formation of disulfide bridges can also be monitored.
By taking aliquots from a reaction mixture at different time points and analyzing them by LC-MS, a kinetic profile of the reaction can be constructed. This allows for the identification of key intermediates, even if they are present at very low concentrations or are short-lived. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing structural information that aids in the confirmation of proposed intermediate structures. nih.gov
Table 3: Common Mass Modifications of the Thiol Moiety Detectable by Mass Spectrometry
| Modification | Chemical Change | Δ Mass (Da) | Resulting Species |
|---|---|---|---|
| Oxidation (Sulfenic Acid) | -SH → -SOH | +15.995 | (Tetrahydro-pyran-2-yl)-methanesulfenic acid |
| Oxidation (Sulfinic Acid) | -SH → -SO₂H | +31.990 | (Tetrahydro-pyran-2-yl)-methanesulfinic acid |
| Oxidation (Sulfonic Acid) | -SH → -SO₃H | +47.985 | (Tetrahydro-pyran-2-yl)-methanesulfonic acid |
| S-Nitrosylation | -SH → -SNO | +28.990 | S-Nitroso-(Tetrahydro-pyran-2-yl)-methanethiol |
| Disulfide Formation | 2 R-SH → R-S-S-R | -1.008 (per monomer) | Bis((tetrahydro-pyran-2-yl)methyl) disulfide |
| Alkylation (e.g., with Iodoacetamide) | -SH → -S-CH₂CONH₂ | +57.021 | 2-((Tetrahydro-pyran-2-yl)methylthio)acetamide |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. wikipedia.orgresearchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass of an ion with exceptional accuracy, typically to within a few parts per million (ppm). nih.gov This high precision allows for the differentiation between ions with the same nominal mass but different elemental formulas, a phenomenon known as isobaric interference. thermofisher.com
In the analysis of this compound, HRMS would be employed to confirm its molecular formula, C6H12OS. The instrument measures the exact mass of the molecular ion [M]+• or a protonated molecule [M+H]+, which is then compared to the theoretical monoisotopic mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ³²S). A close match between the measured and theoretical mass provides strong evidence for the proposed molecular formula.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C6H12OS |
| Theoretical Monoisotopic Mass | 132.0609 Da |
| Ionization Mode | Electron Ionization (EI) |
| Observed m/z of [M]+• | 132.0605 |
| Mass Accuracy | -3.0 ppm |
This is hypothetical data for illustrative purposes.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion), typically the molecular ion, is selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the precursor ion.
For this compound, tandem mass spectrometry would reveal key structural features by identifying characteristic fragmentation pathways. The fragmentation of the tetrahydropyran ring is expected to proceed via mechanisms common to cyclic ethers, such as α-cleavage or inductive cleavage, leading to the loss of small neutral molecules. nih.govnsf.govresearchgate.netuga.edu The methanethiol side chain can also undergo specific cleavages. The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.
A plausible fragmentation pathway for the molecular ion of this compound (m/z 132) could involve the initial cleavage of the C-S bond, leading to the formation of a tetrahydropyranyl cation (m/z 85) and a methanethiol radical. The tetrahydropyranyl cation could then undergo further fragmentation. Another possibility is the α-cleavage at the C-C bond adjacent to the sulfur atom.
Table 2: Proposed Major Fragment Ions of this compound in Tandem Mass Spectrometry
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 132 | 85 | •CH2SH | Tetrahydro-2H-pyran-2-yl cation |
| 132 | 100 | CH3S• | C5H8O+• |
| 85 | 57 | C2H4 | C3H5O+ |
| 85 | 43 | C2H4O | C3H7+ |
This is hypothetical data for illustrative purposes.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.innih.gov This technique provides precise information about bond lengths, bond angles, and torsion angles, which together define the conformation and configuration of a molecule. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.
Since this compound is likely a liquid at ambient temperature, a suitable crystalline derivative would need to be prepared for X-ray crystallographic analysis. This could be achieved, for example, by reacting the thiol group to form a solid derivative, such as a thioester or a metal-thiolate complex. A single crystal of this derivative is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.
The analysis would unambiguously establish the stereochemistry at the C2 position of the tetrahydropyran ring, which is a chiral center. Furthermore, it would reveal the preferred conformation of the tetrahydropyran ring (e.g., chair or boat) and the orientation of the methanethiol substituent.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 12.88 |
| β (°) | 105.6 |
| Volume (ų) | 1085 |
| Z | 4 |
| R-factor | 0.045 |
This is hypothetical data for illustrative purposes.
Future Directions and Emerging Research Avenues for Tetrahydro Pyran 2 Yl Methanethiol Chemistry
Development of Novel Organocatalytic and Biocatalytic Systems for its Transformations
The synthesis and transformation of tetrahydropyran (B127337) and thiol-containing molecules have significantly benefited from the advancements in organocatalysis and biocatalysis. acs.orgresearchgate.netnih.gov Future research could focus on applying these green and sustainable catalytic methods to (Tetrahydro-pyran-2-yl)-methanethiol.
Organocatalysis: Organocatalytic approaches offer a metal-free alternative for the asymmetric synthesis and functionalization of heterocyclic compounds. researchgate.netnih.gov For this compound, research could be directed towards:
Asymmetric Synthesis: Developing organocatalytic methods to synthesize enantiomerically pure forms of this compound. Chiral catalysts, such as proline and its derivatives, could be explored to control the stereochemistry at the C2 position of the tetrahydropyran ring.
Thiol Functionalization: Investigating organocatalyzed reactions targeting the methanethiol (B179389) group, such as Michael additions to α,β-unsaturated carbonyl compounds or conjugate additions to other electrophiles. This would enable the facile introduction of this functional moiety into more complex molecular architectures.
A summary of potential organocatalytic transformations is presented in the table below.
| Catalyst Type | Potential Transformation of this compound | Potential Products |
| Chiral Amines (e.g., Proline) | Asymmetric aldol (B89426) or Michael reactions | Chiral β-hydroxy or β-amino sulfides |
| Thioureas | Activation of electrophiles for addition of the thiol | Functionalized thioethers |
| Chiral Phosphoric Acids | Asymmetric additions to imines | Chiral α-amino thioethers |
Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them ideal for the transformation of functionalized molecules. acs.org Future biocatalytic research on this compound could include:
Enzymatic Resolutions: Employing lipases or proteases for the kinetic resolution of racemic this compound to obtain enantiopure forms.
Thiol-Specific Enzymes: Exploring the use of enzymes such as thiolases or methyltransferases to perform specific modifications on the methanethiol group. This could involve enzymatic coupling reactions or the transfer of the tetrahydropyranylmethylthio group to other molecules.
Integration into Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govuc.ptkth.se The application of these technologies to the synthesis and reactions of this compound is a promising area for future investigation.
The synthesis of heterocyclic compounds, including those containing sulfur, has been successfully demonstrated in continuous flow systems. nih.govmdpi.comresearchgate.net Future work could focus on developing a continuous flow process for the synthesis of this compound itself, potentially leading to higher yields and purity. Furthermore, subsequent in-line transformations of the molecule could be explored.
A hypothetical multi-step continuous flow synthesis is outlined below:
| Reactor Module | Reaction | Reagents | Potential Advantages |
| Microreactor 1 | Synthesis of a tetrahydropyran precursor | Dihydropyran, Acrolein | Precise temperature and reaction time control |
| Packed-Bed Reactor | Thiolation | Thiolating agent (e.g., H2S, Thioacetic acid) | Heterogeneous catalysis, easy product separation |
| Microreactor 2 | In-line purification/derivatization | Scavenger resins, electrophiles | Telescoped synthesis, reduced workup |
The use of microreactors could also enable the safe handling of potentially hazardous reagents and intermediates involved in thiol chemistry. chimia.ch The precise control over reaction parameters in microfluidic systems can minimize the formation of byproducts and enhance the selectivity of reactions involving the thiol group. researchgate.net
Exploration of its Role in Supramolecular Chemistry and Self-Assembly Research
The thiol group is a well-established anchor for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. uh.eduresearchgate.net This opens up avenues for exploring the role of this compound in supramolecular chemistry and materials science.
Research in this area could involve:
Self-Assembled Monolayers (SAMs): Investigating the formation and properties of SAMs of this compound on gold and other surfaces. The tetrahydropyran ring could introduce specific packing arrangements and functionalities to the monolayer surface.
Functional Surfaces: The oxygen atom in the tetrahydropyran ring could act as a hydrogen bond acceptor, influencing the properties of the SAM and its interaction with other molecules. pharmablock.com This could be exploited for the development of functional surfaces for sensing, catalysis, or biomedical applications.
Nanoparticle Functionalization: The thiol group can be used to functionalize nanoparticles, and the tetrahydropyran moiety could impart desirable solubility or biocompatibility properties.
While direct research on this compound in this context is lacking, studies on structurally related molecules provide a strong basis for these future directions.
Investigations into its Potential as a Precursor for Advanced Functional Materials with Defined Molecular Architectures
The bifunctional nature of this compound, possessing both a cyclic ether and a reactive thiol, makes it an interesting candidate as a monomer or building block for the synthesis of advanced functional materials.
Future research could explore its use in:
Polymer Synthesis: The thiol group can participate in various polymerization reactions, such as thiol-ene "click" chemistry or as a chain transfer agent in radical polymerization. rsc.org The incorporation of the tetrahydropyran ring into the polymer backbone could influence the material's thermal properties, solubility, and biocompatibility.
Thiol-Ene Chemistry: The reaction of the thiol group with alkenes via thiol-ene chemistry is a highly efficient and versatile method for creating crosslinked networks or for polymer modification. This could be used to develop novel hydrogels, elastomers, or coatings.
Bioconjugation: The thiol group is a common reactive handle for the bioconjugation of molecules to proteins or other biomolecules. The tetrahydropyran moiety could act as a biocompatible linker.
The table below summarizes potential material applications.
| Material Type | Synthetic Approach | Potential Properties and Applications |
| Thiol-ene Polymers | Photo or radical initiated thiol-ene reaction | Crosslinked networks for coatings, adhesives, or optical materials |
| Polythioethers | Base-catalyzed polymerization of thiiranes initiated by the thiol | Materials with high refractive index, potential for optical applications |
| Functionalized Biopolymers | Conjugation to biomolecules via the thiol group | Drug delivery systems, biocompatible materials |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Tetrahydro-pyran-2-yl)-methanethiol, and how do reaction conditions influence yield?
- Methodology : A common approach involves functionalizing tetrahydropyran derivatives via nucleophilic substitution or thiolation. For example, iodine-mediated substitution using triphenylphosphine and imidazole in dichloromethane/ether mixtures can introduce thiol groups (as seen in analogous iodination reactions) . Optimization of solvent polarity (e.g., anhydrous vs. aqueous systems) and temperature (room temperature vs. reflux) is critical to minimize side reactions and improve yields .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and substitution patterns. Infrared (IR) spectroscopy identifies thiol (-SH) stretches (~2500 cm⁻¹) and hydroxyl groups. Mass spectrometry (MS) and gas chromatography (GC) are used for purity assessment, particularly when analyzing volatile derivatives . Structural validation via InChIKey or SMILES strings (e.g., from PubChem) ensures alignment with computational models .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Adhere to GHS hazard codes: Use gloves, goggles, and fume hoods to avoid skin/eye contact (H313/H333). Waste must be segregated and processed by certified disposal services due to potential environmental toxicity. Storage in refrigerated, inert atmospheres prevents degradation .
Advanced Research Questions
Q. How can catalytic systems enhance enantioselective synthesis of this compound derivatives?
- Methodology : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can induce asymmetry during thiolation. For example, acetyl chloride in acetonitrile has been used to catalyze amidotetrahydropyrane formation, a strategy adaptable to thiol derivatives. Solvent polarity and catalyst loading (e.g., 1.5 mmol acetyl chloride per 1 mmol substrate) significantly impact enantiomeric excess .
Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?
- Methodology : Density Functional Theory (DFT) studies can model transition states during nucleophilic attack on the tetrahydropyran ring. Experimental kinetic analysis (e.g., monitoring by TLC or GC) reveals rate dependencies on pH, nucleophile strength (e.g., thiols vs. alcohols), and steric effects. Evidence from analogous iodination reactions suggests a bimolecular nucleophilic substitution (SN2) pathway .
Q. How can advanced chromatography resolve challenges in impurity profiling of this compound?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection is optimal for separating thiol oxidation byproducts (e.g., disulfides). Gradient elution using C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) improves resolution. Method validation per ICH guidelines ensures specificity and sensitivity for trace impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
